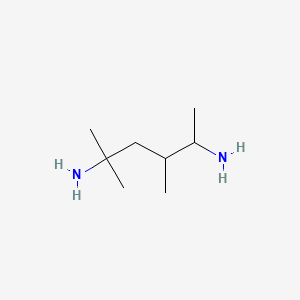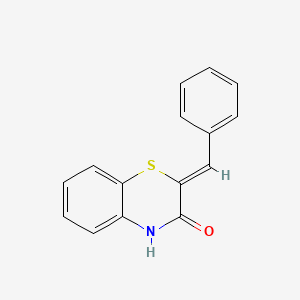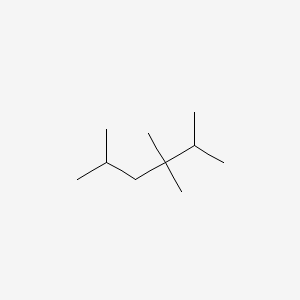
2,3,3,5-Tetramethylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3,5-Tetramethylhexane is an organic compound with the molecular formula C10H22. It is a branched alkane, characterized by the presence of four methyl groups attached to a hexane backbone. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,5-Tetramethylhexane can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor, such as 2,3-dimethylbutane, with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of more complex hydrocarbons or the isomerization of other branched alkanes. These processes are carried out in large-scale reactors under high pressure and temperature to ensure efficient conversion and high yield .
化学反应分析
Types of Reactions
2,3,3,5-Tetramethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common for alkanes.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.
Substitution: Halogenation typically requires the presence of halogens (Cl2, Br2) and may be initiated by light or heat.
Major Products
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Substitution: Halogenated derivatives of this compound are the primary products.
科学研究应用
2,3,3,5-Tetramethylhexane has various applications in scientific research:
Chemistry: It is used as a reference compound in studies of hydrocarbon behavior and properties.
Medicine: Research into its derivatives could lead to the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2,3,3,5-Tetramethylhexane in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In oxidation reactions, the compound undergoes dehydrogenation, leading to the formation of double bonds or oxygen-containing functional groups. In substitution reactions, the hydrogen atoms are replaced by halogen atoms through a free radical mechanism .
相似化合物的比较
Similar Compounds
- 2,2,3,3-Tetramethylhexane
- 2,2,5,5-Tetramethylhexane
- 2,3,3,4-Tetramethylhexane
Uniqueness
2,3,3,5-Tetramethylhexane is unique due to its specific branching pattern, which affects its physical and chemical properties. The position of the methyl groups influences its boiling point, melting point, and reactivity compared to other isomers .
属性
CAS 编号 |
52897-11-7 |
|---|---|
分子式 |
C10H22 |
分子量 |
142.28 g/mol |
IUPAC 名称 |
2,3,3,5-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-8(2)7-10(5,6)9(3)4/h8-9H,7H2,1-6H3 |
InChI 键 |
GCGFXFIPOBRMQT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


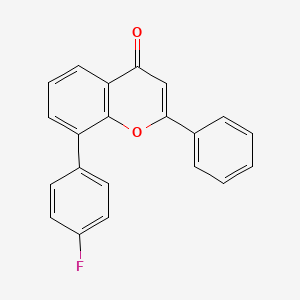
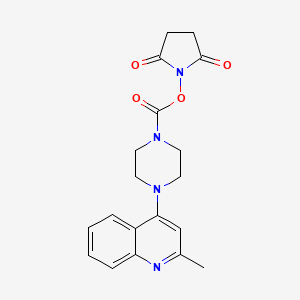
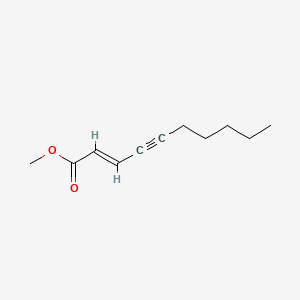

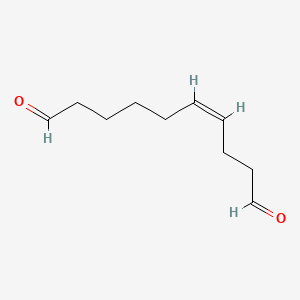



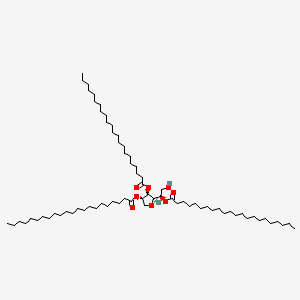

![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate](/img/structure/B12643593.png)
